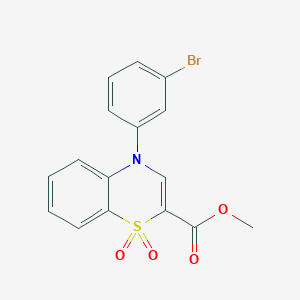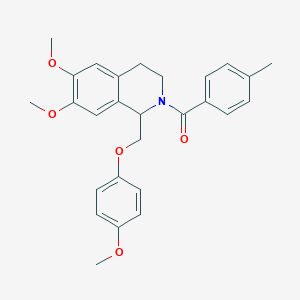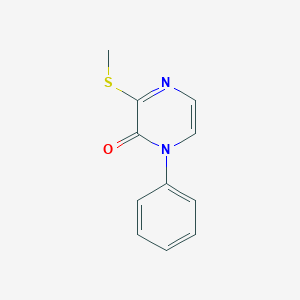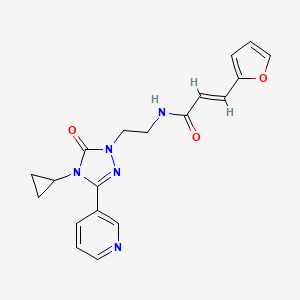
methyl 4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazine, which is a type of organic compound known as a heterocycle. Benzothiazines are characterized by a ring structure containing a sulfur atom, a nitrogen atom, and a benzene ring . The “4-(3-bromophenyl)” part of the name indicates a bromine atom attached to the benzene ring, and “methyl … carboxylate 1,1-dioxide” suggests the presence of a carboxylate group (COO-) and two oxygen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the benzothiazine core, with the bromophenyl group and the carboxylate group attached at specific positions . The exact structure would depend on the locations of these groups on the benzothiazine ring.Chemical Reactions Analysis
Benzothiazines can participate in a variety of chemical reactions. For example, they can undergo oxidation and reduction reactions . The presence of the bromophenyl group could also allow for reactions involving the bromine atom, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzothiazines are stable compounds. The presence of the bromine atom and the carboxylate group could affect properties such as solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- A study detailed the facile synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate. These compounds showed promising antibacterial and DPPH radical scavenging activities, indicating potential applications in medicinal chemistry (Zia-ur-Rehman et al., 2009).
- Another research focused on a simple and efficient synthesis pathway for methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt. This compound served as a precursor for the synthesis of new quaternary ammonium derivatives with potential anti-osteoarthritis properties (Vidal et al., 2006).
Chemical Properties and Applications
- Research on crystallographic studies of dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate highlighted the structural transformations under different crystallization conditions, showcasing the compound's chemical versatility and potential application in material science (Arshad et al., 2013).
- A study on the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes under palladium catalysis resulted in the formation of 1,2-benzothiazines and 1,2-benzoisothiazoles, suggesting a method for generating compounds with potential applications in organic electronics or as intermediates in pharmaceutical synthesis (Harmata et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase II (CA-II) . CA-II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It plays a crucial role in various biological processes such as fluid secretion, intracellular pH regulation, and bone resorption .
Mode of Action
The compound likely acts as an inhibitor of CA-II . By binding to the active site of the enzyme, it can prevent the enzyme from catalyzing its usual reactions. This inhibition can lead to changes in the biochemical pathways that rely on the activity of CA-II .
Biochemical Pathways
The inhibition of CA-II can affect several biochemical pathways. For instance, it can disrupt the regulation of fluid secretion into the anterior chamber of the eye, intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption, and the chloride-bicarbonate exchange activity of SLC26A6 . These disruptions can have downstream effects on various physiological processes.
Pharmacokinetics
Based on its structural similarity to other benzothiazine derivatives, it is likely to have good gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.83 , which suggests it may have good bioavailability.
Result of Action
The inhibition of CA-II by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the regulation of fluid secretion and intracellular pH, potentially affecting cellular homeostasis . Additionally, it may have antibacterial activity, as suggested by studies on similar compounds .
Future Directions
properties
IUPAC Name |
methyl 4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXIWSMJQWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)

![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)
![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)
![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)
![N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2822709.png)



![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)
